![molecular formula C9H8N2O4S B14304463 Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate CAS No. 114675-88-6](/img/structure/B14304463.png)
Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate is an organic compound characterized by the presence of a nitrophenyl group, a sulfanyl group, and an iminoacetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate typically involves the reaction of 2-nitrothiophenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group of 2-nitrothiophenol attacks the carbon atom of the methyl chloroacetate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to the modulation of biological pathways and the exertion of biological effects.
相似化合物的比较
Similar Compounds
Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate: Characterized by the presence of a nitrophenyl group, a sulfanyl group, and an iminoacetate moiety.
Methyl {[(2-aminophenyl)sulfanyl]imino}acetate: Similar structure but with an amino group instead of a nitro group.
Methyl {[(2-chlorophenyl)sulfanyl]imino}acetate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
This compound is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitrophenyl and sulfanyl groups makes this compound a versatile intermediate in organic synthesis and a valuable molecule for scientific research.
属性
CAS 编号 |
114675-88-6 |
|---|---|
分子式 |
C9H8N2O4S |
分子量 |
240.24 g/mol |
IUPAC 名称 |
methyl 2-(2-nitrophenyl)sulfanyliminoacetate |
InChI |
InChI=1S/C9H8N2O4S/c1-15-9(12)6-10-16-8-5-3-2-4-7(8)11(13)14/h2-6H,1H3 |
InChI 键 |
DUSBKQCJKYUQQL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C=NSC1=CC=CC=C1[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


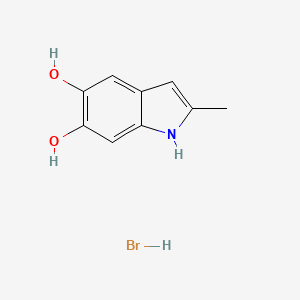
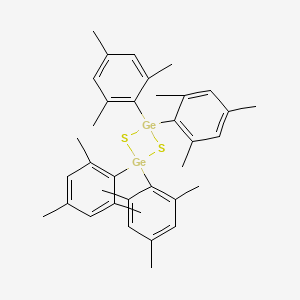

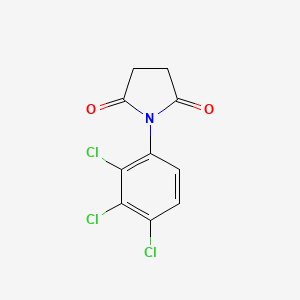
![3-{[(2-Ethylhexyl)peroxy]methyl}heptane](/img/structure/B14304401.png)


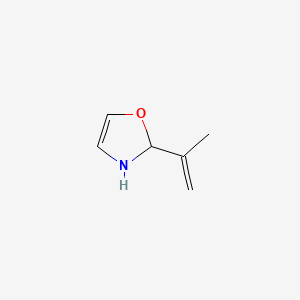
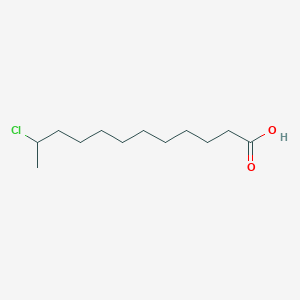
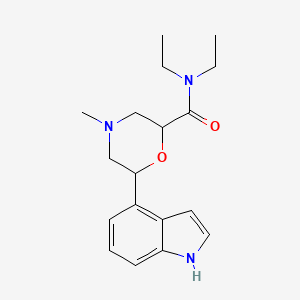
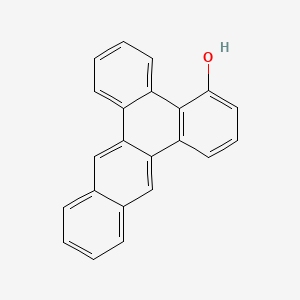
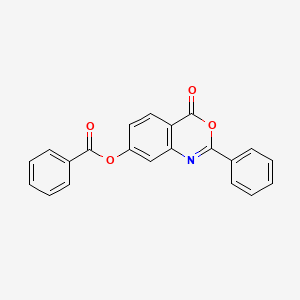
![2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid](/img/structure/B14304456.png)
![Dimethyl[2-(methylselanyl)phenyl]arsane](/img/structure/B14304459.png)
